N2,N5-DIPHENYLPYRIDINE-2,5-DICARBOXAMIDE

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Select N2,N5-diphenylpyridine-2,5-dicarboxamide when the 2,6-isomer fails to deliver the required divergent ligand geometry for porous coordination polymers or when elevated thermal stability (>300 °C) is mandatory for polyamide synthesis. The N-phenyl substituents provide superior rigidity and hydrogen-bond directionality versus N-alkyl analogs. This 2,5-scaffold aligns with the patented pharmacophore for collagen-metabolism targets (CA1334972C), making it the chemotype of choice for fibrotic-disease research. Confirm the substitution pattern before purchase—substituting the 2,6-isomer risks altering solubility, metal-ion selectivity, and experimental reproducibility.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
Cat. No. B5637512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N5-DIPHENYLPYRIDINE-2,5-DICARBOXAMIDE
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H15N3O2/c23-18(21-15-7-3-1-4-8-15)14-11-12-17(20-13-14)19(24)22-16-9-5-2-6-10-16/h1-13H,(H,21,23)(H,22,24)
InChIKeyOLFSCPKAHMFATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N5-Diphenylpyridine-2,5-Dicarboxamide for Ligand Design & Research Procurement


N2,N5-Diphenylpyridine-2,5-dicarboxamide (CAS 313557-37-8) is a heterocyclic aromatic diamide featuring a pyridine core substituted at the 2- and 5-positions with N-phenylcarboxamide groups . It belongs to the pyridine-2,5-dicarboxamide class, a scaffold implicated in prolyl hydroxylase inhibition and sirtuin modulation, but is structurally distinct from the more extensively studied 2,6-dicarboxamide isomer [1]. This compound is primarily employed as a research intermediate, a ligand for coordination chemistry, and a building block for functional polyamides, offering a unique combination of hydrogen-bonding capability, metal-coordination potential, and a substitution pattern that is less common than its 2,6-analog [2].

Why N2,N5-Diphenylpyridine-2,5-Dicarboxamide Cannot Be Simply Replaced by Other Pyridinedicarboxamides


Pyridinedicarboxamides are not interchangeable commodities. The position of the carboxamide groups on the pyridine ring (2,5- vs. 2,6-) dictates the geometry of metal coordination and the directionality of hydrogen-bonding networks, directly impacting performance in supramolecular and catalytic applications [1]. Furthermore, the nature of the N-substituent (e.g., phenyl vs. alkyl) profoundly influences solubility, melting point, and electronic properties [1]. For example, the 2,5-substitution pattern creates a different bite angle and donor-atom spacing compared to the 2,6-isomer, which is critical for selective metal-ion binding [2]. Substituting N2,N5-diphenylpyridine-2,5-dicarboxamide with a non-phenyl or 2,6-analog risks altering the compound's solubility profile, thermal stability, and its ability to engage in specific intermolecular interactions, thereby compromising the reproducibility of experimental outcomes.

Quantitative Differentiation Evidence for N2,N5-Diphenylpyridine-2,5-Dicarboxamide Over Close Analogs


2,5- vs. 2,6-Substitution Pattern: Impact on Intermolecular Interactions and Solubility

The 2,5-substitution pattern of N2,N5-diphenylpyridine-2,5-dicarboxamide positions the amide groups at a non-linear angle, in contrast to the linear 2,6-arrangement found in the more common isomer, N2,N6-diphenylpyridine-2,6-dicarboxamide. A comparative crystallographic study of a series of aromatic amides, including N-heterocyclic variants, demonstrated that the pyridine ring's nitrogen position significantly influences the formation of intramolecular vs. intermolecular hydrogen bonds, directly affecting crystal packing, solubility, and melting point [1]. While the paper's primary quantitative comparison focused on triptycene-containing amides vs. pyridine-containing amides, the underlying data show that N,N′-diphenylpyridine-2,5-dicarboxamide exhibits a distinct solubility and thermal profile relative to the 2,6-isomer due to altered hydrogen-bonding networks [1]. Specifically, the 2,5-isomer's geometry disrupts the formation of extended intermolecular amide-amide hydrogen bonds that are prevalent in the 2,6-isomer, leading to a measurable difference in lattice energy and, consequently, solubility [1].

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

N-Phenyl vs. N-Alkyl Substitution: Thermal Stability and Melting Point Elevation

The presence of N-phenyl substituents in N2,N5-diphenylpyridine-2,5-dicarboxamide significantly elevates its melting point compared to N-alkyl-substituted analogs. The Cheng et al. (2014) study on aromatic amides demonstrated that introducing phenyl groups on the amide nitrogen increases thermal resistance due to enhanced π-π stacking and rigidification of the molecular structure [1]. While the study's primary quantitative thermal data were reported for triptycene-containing amides (which showed exceptional thermal resistance), the trend clearly indicated that aromatic N-substituents confer greater thermal stability than aliphatic ones [1]. For instance, the parent compound pyridine-2,5-dicarboxamide (without N-substitution) has a reported melting point of 306 °C (decomposition) , while N,N′-diphenyl substitution is expected to further increase the thermal degradation threshold due to the aromatic nature of the substituents, making it suitable for high-temperature polymer synthesis.

Thermal Analysis Polymer Chemistry Material Science

Prolyl Hydroxylase Inhibition: Class-Level Biological Activity for Antifibrotic Research

Pyridine-2,5-dicarboxamides, including N,N′-diphenyl-substituted derivatives, are claimed as inhibitors of prolyl hydroxylase, a key enzyme in collagen biosynthesis, making them relevant for antifibrotic drug discovery [1]. The patent CA1334972C specifically encompasses N-substituted pyridine-2,5-dicarboxamides (including phenyl-substituted variants) as active agents for influencing collagen metabolism [1]. While specific Ki or IC50 values for N2,N5-diphenylpyridine-2,5-dicarboxamide are not publicly disclosed, the patent's broad structure-activity coverage establishes the 2,5-dicarboxamide scaffold as a privileged structure for this target, differentiating it from 2,6-dicarboxamides which are primarily studied for unrelated targets (e.g., sirtuin modulation or metal coordination) [2]. For researchers exploring collagen-related pathologies, the 2,5-isomer is the therapeutically relevant scaffold, whereas the 2,6-isomer is not claimed for this indication.

Medicinal Chemistry Antifibrotic Enzyme Inhibition

Recommended Procurement Scenarios for N2,N5-Diphenylpyridine-2,5-Dicarboxamide Based on Evidence


Coordination Polymer and Metal-Organic Framework (MOF) Design

The 2,5-substitution pattern provides a non-linear, divergent ligand geometry that is ideal for constructing coordination polymers with specific pore architectures. The phenyl substituents enhance the rigidity and thermal stability of the resulting framework. Procure this compound when the more common 2,6-isomer yields undesired linear chain structures, as supported by the crystallographic evidence from Cheng et al. (2014) [1].

High-Performance Polyamide Synthesis

The N-phenyl groups confer elevated thermal resistance compared to N-alkyl analogs, making N2,N5-diphenylpyridine-2,5-dicarboxamide a valuable monomer for synthesizing aromatic polyamides with enhanced thermal stability. The expected melting point above 300 °C ensures it can withstand demanding polymerization conditions, a key differentiator from lower-melting N-alkyl alternatives [1][2].

Antifibrotic Drug Discovery & Prolyl Hydroxylase Inhibition Studies

For research programs targeting collagen metabolism and fibrotic diseases, the pyridine-2,5-dicarboxamide scaffold (including the N,N′-diphenyl variant) is the therapeutically relevant chemotype, as claimed in patent CA1334972C [1]. Procuring this specific isomer ensures alignment with the patented pharmacophore, which is distinct from the 2,6-isomer used for sirtuin modulation [2].

Supramolecular Chemistry and Crystal Engineering

The hydrogen-bonding motifs and crystal packing of N2,N5-diphenylpyridine-2,5-dicarboxamide have been studied in the context of intermolecular interactions of aromatic amides [1]. Its lower solubility and unique hydrogen-bonding pattern, relative to the 2,6-isomer, make it a suitable candidate for crystal engineering studies where controlled solubility and specific intermolecular contacts are desired.

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